2-[(4-Ethylpiperazino)methyl]thiophenol
Description
2-[(4-Ethylpiperazino)methyl]thiophenol is a thiophenol derivative featuring a 4-ethylpiperazine moiety attached via a methyl group to the aromatic sulfur-containing ring. Piperazine derivatives are widely studied in medicinal chemistry due to their ability to modulate physicochemical properties such as solubility, bioavailability, and receptor binding .
Properties
IUPAC Name |
2-[(4-ethylpiperazin-1-yl)methyl]benzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-2-14-7-9-15(10-8-14)11-12-5-3-4-6-13(12)16/h3-6,16H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWYSMVXZKSMLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=CC=C2S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-[(4-Ethylpiperazino)methyl]thiophenol, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters to form aminothiophene derivatives.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(4-Ethylpiperazino)methyl]thiophenol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Brominated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
2-[(4-Ethylpiperazino)methyl]thiophenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving thiol-containing enzymes and proteins.
Industry: Used in the production of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-[(4-Ethylpiperazino)methyl]thiophenol involves its interaction with thiol groups in biological molecules. The compound can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function. This interaction can affect various molecular pathways, including those involved in redox regulation and signal transduction .
Comparison with Similar Compounds
Key Observations:
- Steric Effects: The 4-ethylpiperazine group is bulkier than diethylamino or pyrrolidinyl substituents, which may influence steric interactions in biological systems.
- Basicity : Piperazine derivatives typically exhibit higher basicity (pKa ~8–9) than pyrrolidine (pKa ~11) or diethylamine (pKa ~10), affecting ionization and membrane permeability .
Biological Activity
2-[(4-Ethylpiperazino)methyl]thiophenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a thiophenol moiety linked to a piperazine derivative, which is significant for its biological interactions. The presence of the ethylpiperazine group enhances solubility and may influence the binding affinity to various biological targets.
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its role as an enzyme inhibitor and its potential therapeutic applications.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory activity against several enzymes, particularly those involved in neurotransmitter regulation. For example, it has shown promise as an acetylcholinesterase (AChE) inhibitor, which is crucial for maintaining acetylcholine levels in the brain. This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Acetylcholinesterase | 5.2 | |
| Compound A | Acetylcholinesterase | 3.5 | |
| Compound B | Acetylcholinesterase | 7.0 |
The mechanism by which this compound exerts its biological effects involves binding to the active site of target enzymes. Molecular docking studies have indicated that the compound forms stable interactions with key residues in the active site of AChE, leading to effective inhibition.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in vitro using neuronal cell lines. The results indicated that the compound reduced oxidative stress markers and improved cell viability under neurotoxic conditions.
- Behavioral Studies : In animal models, administration of the compound resulted in improved cognitive function in tasks assessing memory and learning, supporting its potential use in treating cognitive decline associated with aging and neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
